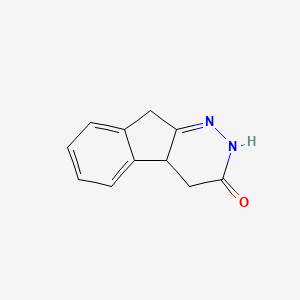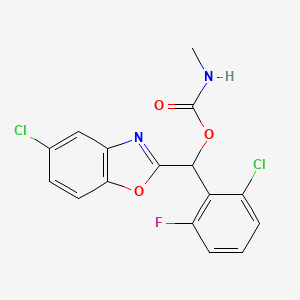![molecular formula C11H10Cl2S2 B14340203 2,2'-Methylenebis[5-(chloromethyl)thiophene] CAS No. 96009-27-7](/img/structure/B14340203.png)
2,2'-Methylenebis[5-(chloromethyl)thiophene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[5-(chloromethyl)thiophene] is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a methylene bridge, with each thiophene ring substituted with a chloromethyl group. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Méthodes De Préparation
The synthesis of 2,2’-Methylenebis[5-(chloromethyl)thiophene] can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylthiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to form the methylene-bridged product. The reaction typically occurs under reflux conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
2,2’-Methylenebis[5-(chloromethyl)thiophene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium thiocyanate for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2’-Methylenebis[5-(chloromethyl)thiophene] has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis[5-(chloromethyl)thiophene] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the chloromethyl groups allows for covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
In materials science, the electronic properties of the thiophene rings and the methylene bridge contribute to the compound’s ability to conduct electricity and participate in charge transfer processes. This makes it suitable for use in electronic devices .
Comparaison Avec Des Composés Similaires
2,2’-Methylenebis[5-(chloromethyl)thiophene] can be compared with other thiophene derivatives, such as:
2,5-Dichlorothiophene: Similar in structure but lacks the methylene bridge, resulting in different reactivity and applications.
2,2’-Bithiophene: Contains two thiophene rings connected directly without substitution, leading to different electronic properties.
2,5-Bis(chloromethyl)thiophene: Similar in having chloromethyl groups but differs in the position and connectivity of the thiophene rings.
The uniqueness of 2,2’-Methylenebis[5-(chloromethyl)thiophene] lies in its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical and physical properties compared to other thiophene derivatives .
Propriétés
Numéro CAS |
96009-27-7 |
|---|---|
Formule moléculaire |
C11H10Cl2S2 |
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-[[5-(chloromethyl)thiophen-2-yl]methyl]thiophene |
InChI |
InChI=1S/C11H10Cl2S2/c12-6-10-3-1-8(14-10)5-9-2-4-11(7-13)15-9/h1-4H,5-7H2 |
Clé InChI |
PCJUJWQAFNTYSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)CCl)CC2=CC=C(S2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

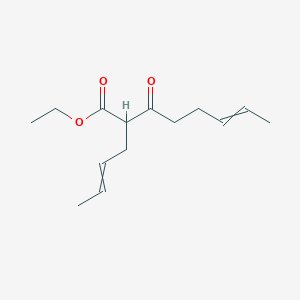
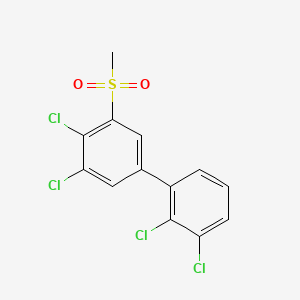
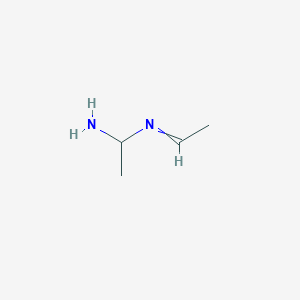

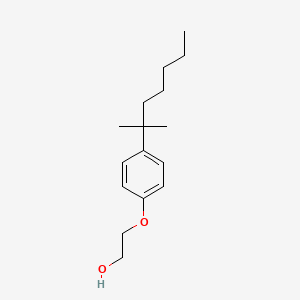
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

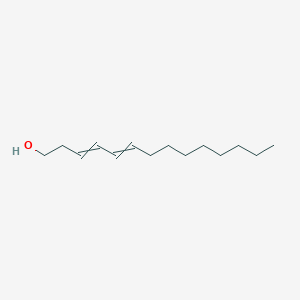
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
